(5,7-Dimethylisoquinolin-1-yl)methanamine
Description
(5,7-Dimethylisoquinolin-1-yl)methanamine is an isoquinoline derivative featuring a methanamine group (-CH2NH2) attached to the 1-position of the isoquinoline scaffold, with methyl substituents at the 5- and 7-positions.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(5,7-dimethylisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C12H14N2/c1-8-5-9(2)10-3-4-14-12(7-13)11(10)6-8/h3-6H,7,13H2,1-2H3 |
InChI Key |
RQKKBRFAWJTFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CN=C(C2=C1)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dimethylisoquinolin-1-yl)methanamine typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by functional group modifications to introduce the methanamine group at the desired position. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
(5,7-Dimethylisoquinolin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the isoquinoline ring or the methanamine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution with amines or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(5,7-Dimethylisoquinolin-1-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5,7-Dimethylisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of isoquinoline derivatives are highly influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:
(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanamine
- Structure: Features methoxy groups at the 6,7-positions of the isoquinoline ring and a 3,4-dimethoxyphenyl moiety attached to the methanamine group.
- Molecular Formula : C20H22N2O4 (MW: 354.40 g/mol) .
- Key Differences: Substituent Type: Methoxy (electron-donating) vs. methyl (electron-neutral) groups. Bioactivity: Methoxy-substituted isoquinolines are often associated with antispasmodic or vasodilatory effects, as seen in papaverine derivatives .
Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)
- Structure : Contains a carboxamide group and ethyl ester at the 2-position, with methoxy groups at 6,7-positions.
- Key Differences: Functional Group: The ester moiety introduces hydrolytic instability but enhances solubility in polar solvents. Ring Saturation: The 3,4-dihydroisoquinoline structure may confer rigidity, affecting receptor binding .
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine
- Structure : A benzimidazole-linked methanamine with a 4-chlorophenyl group.
- Key Differences: Scaffold: Benzimidazole instead of isoquinoline, altering π-π stacking and hydrogen-bonding capabilities. Bioactivity: Such compounds are explored for antifungal or antiparasitic applications, distinct from isoquinoline derivatives .
Physicochemical and Pharmacokinetic Trends
Solubility
- Methanamine derivatives with polar substituents (e.g., methoxy or benzimidazole) exhibit higher aqueous solubility compared to methyl-substituted analogs. For instance, benzenemethanamine derivatives show temperature-dependent solubility in polar solvents like pyridine or N,N-dimethylformamide .
- (5,7-Dimethylisoquinolin-1-yl)methanamine: Predicted to have moderate solubility due to its neutral methyl groups, balancing hydrophobicity and molecular weight (~230 g/mol).
Data Table: Structural and Property Comparison
Biological Activity
The compound (5,7-Dimethylisoquinolin-1-yl)methanamine is a member of the isoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- IUPAC Name: this compound
- Molecular Formula: C11H12N2
- Molecular Weight: 172.23 g/mol
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity: Studies have shown that isoquinoline derivatives possess significant antimicrobial properties. For instance, certain derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential: Compounds with isoquinoline structures have been investigated for their anticancer effects. In vitro studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer effects.
- Receptor Modulation: It is suggested that this compound can modulate receptor activity, impacting signaling pathways associated with cell growth and survival .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Study 2: Anticancer Activity
In vitro assays conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 65 |
| 100 | 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
